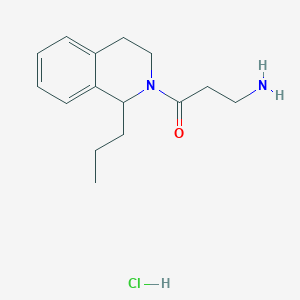
3-amino-1-(1-propyl-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-1-(1-propyl-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one hydrochloride is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a derivative of isoquinoline, which is a naturally occurring compound found in certain plants.
作用機序
The mechanism of action of 3-amino-1-(1-propyl-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one hydrochloride involves its interaction with dopamine receptors. The compound acts as a partial agonist at the D2 dopamine receptor subtype, which results in the activation of downstream signaling pathways. This activation leads to an increase in the release of dopamine, which is a neurotransmitter involved in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-amino-1-(1-propyl-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one hydrochloride have been studied extensively. The compound has been shown to increase the release of dopamine in the brain, which results in an increase in motivation and reward-seeking behavior. It has also been shown to improve cognitive function and memory in animal models. However, the long-term effects of the compound on the brain and other organs are not yet fully understood.
実験室実験の利点と制限
One of the significant advantages of using 3-amino-1-(1-propyl-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one hydrochloride in lab experiments is its high affinity for dopamine receptors. This makes it a useful tool for studying the role of dopamine in various physiological and pathological conditions. However, the compound has limitations in terms of its solubility and stability, which can affect its effectiveness in certain experiments.
将来の方向性
There are several future directions for the study of 3-amino-1-(1-propyl-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one hydrochloride. One of the areas of research is the development of more stable and effective derivatives of the compound. Another area of research is the study of the compound's effects on other neurotransmitter systems and its potential use in the treatment of other neurological disorders. Additionally, the compound's potential use as a tool for studying the role of dopamine in various physiological and pathological conditions is an exciting area of future research.
合成法
The synthesis of 3-amino-1-(1-propyl-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one hydrochloride involves a series of chemical reactions. One of the commonly used methods involves the reaction of isoquinoline with propylamine in the presence of a catalyst to obtain 1-propylisoquinoline. This compound is then reacted with acetylacetone in the presence of a reducing agent to obtain 3-amino-1-(1-propyl-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt of the compound.
科学的研究の応用
3-amino-1-(1-propyl-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one hydrochloride has been studied for its potential applications in various fields of scientific research. One of the significant areas of research is in the field of neuroscience. The compound has been shown to have a high affinity for dopamine receptors, which are involved in the regulation of mood, motivation, and reward. It has been studied for its potential use in the treatment of various neurological disorders such as Parkinson's disease, schizophrenia, and addiction.
特性
IUPAC Name |
3-amino-1-(1-propyl-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O.ClH/c1-2-5-14-13-7-4-3-6-12(13)9-11-17(14)15(18)8-10-16;/h3-4,6-7,14H,2,5,8-11,16H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRVXGZAAZDTCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C2=CC=CC=C2CCN1C(=O)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Amino-3-[[methyl(propyl)sulfamoyl]amino]propane;hydrochloride](/img/structure/B7640552.png)
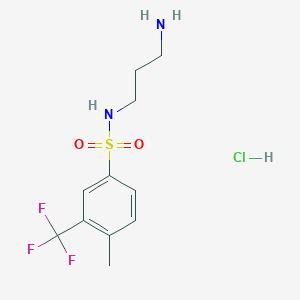

![5-(furan-2-yl)-N-[(5-methylfuran-2-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7640576.png)
![N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-3-(triazol-1-yl)benzamide](/img/structure/B7640583.png)
![5-(furan-2-yl)-N-[(3-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7640588.png)
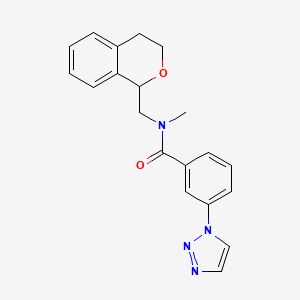
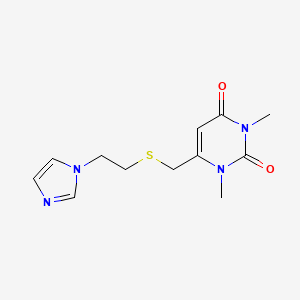
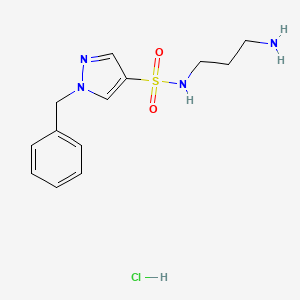
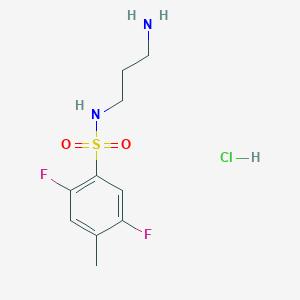
![N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxamide;hydrochloride](/img/structure/B7640640.png)

![6-[4-[(1-Phenylpyrazol-4-yl)methyl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B7640651.png)
